molecular formula C8H4Br2ClN B177520 2-Chloro-3-(dibromomethyl)benzonitrile CAS No. 165187-23-5

2-Chloro-3-(dibromomethyl)benzonitrile

Cat. No. B177520
M. Wt: 309.38 g/mol
InChI Key: KZIUQKCRAYTVFZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(dibromomethyl)benzonitrile (2C3DBN) is a halogenated organic compound that has been used in scientific research for a variety of purposes. It is a colorless solid with a molecular weight of 326.9 g/mol. It has been used in a variety of organic synthesis reactions, as well as in biochemical and physiological studies.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-Chloro-3-(dibromomethyl)benzonitrile can be achieved through a multi-step reaction sequence starting from commercially available starting materials.

Starting Materials
2-Chlorobenzonitrile, Dibromomethane, Sodium hydride, Dimethyl sulfoxide (DMSO), Acetone, Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Ethyl acetate, Wate

Reaction
Step 1: Synthesis of 2-Chloro-3-(bromomethyl)benzonitrile, - Dissolve 2-Chlorobenzonitrile (1.0 eq) in dry DMSO and add NaH (1.2 eq) under nitrogen atmosphere., - Stir the mixture at room temperature for 30 minutes to form a yellow suspension., - Add dibromomethane (1.2 eq) to the reaction mixture and stir at 60°C for 8 hours., - Quench the reaction by adding acetone and stirring for 30 minutes., - Filter the resulting precipitate and wash with acetone to obtain the product., Step 2: Synthesis of 2-Chloro-3-(dibromomethyl)benzonitrile, - Dissolve 2-Chloro-3-(bromomethyl)benzonitrile (1.0 eq) in ethyl acetate and add HCl (1.2 eq) dropwise., - Stir the mixture at room temperature for 30 minutes to form a clear solution., - Add NaOH (1.2 eq) dropwise to the reaction mixture until the pH reaches 10-11., - Extract the product with ethyl acetate and wash with water., - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product.

Mechanism Of Action

2-Chloro-3-(dibromomethyl)benzonitrile is a halogenated compound, and its mechanism of action is largely determined by its halogenation. The halogen atoms in 2-Chloro-3-(dibromomethyl)benzonitrile can form covalent bonds with other molecules, thereby altering their properties. For example, halogenation of proteins can alter their structure and function, and halogenation of enzymes can alter their catalytic activity. In addition, halogenation of small molecules can affect their solubility and bioavailability.

Biochemical And Physiological Effects

2-Chloro-3-(dibromomethyl)benzonitrile has been used in biochemical and physiological studies to investigate the effects of halogenated compounds on enzyme activity, protein-ligand interactions, and other biological processes. Studies have shown that 2-Chloro-3-(dibromomethyl)benzonitrile can affect the activity of enzymes, such as cytochrome P450, and can also affect the binding affinity of proteins for their ligands. In addition, 2-Chloro-3-(dibromomethyl)benzonitrile has been shown to affect the solubility and bioavailability of small molecules, such as drugs.

Advantages And Limitations For Lab Experiments

2-Chloro-3-(dibromomethyl)benzonitrile has a number of advantages for use in laboratory experiments. It is readily available, inexpensive, and easy to synthesize. In addition, it is relatively stable and has a low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, and its halogenation can affect the solubility and bioavailability of small molecules.

Future Directions

There are a number of potential future directions for the use of 2-Chloro-3-(dibromomethyl)benzonitrile in scientific research. For example, it could be used to investigate the effects of halogenation on enzyme activity, protein-ligand interactions, and other biological processes. In addition, it could be used to investigate the effects of halogenation on drug metabolism and pharmacokinetics. Finally, it could be used to investigate the effects of halogenation on the solubility and bioavailability of small molecules.

Scientific Research Applications

2-Chloro-3-(dibromomethyl)benzonitrile has been used in a variety of scientific research applications, including organic synthesis, biochemical and physiological studies, and drug development. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and polymers. In biochemical and physiological studies, 2-Chloro-3-(dibromomethyl)benzonitrile has been used to investigate the effects of halogenated compounds on enzyme activity, protein-ligand interactions, and other biological processes. In drug development, 2-Chloro-3-(dibromomethyl)benzonitrile has been used to investigate the effects of halogenated compounds on drug metabolism and pharmacokinetics.

properties

IUPAC Name

2-chloro-3-(dibromomethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClN/c9-8(10)6-3-1-2-5(4-12)7(6)11/h1-3,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIUQKCRAYTVFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(Br)Br)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628890
Record name 2-Chloro-3-(dibromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(dibromomethyl)benzonitrile

CAS RN

165187-23-5
Record name 2-Chloro-3-(dibromomethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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